Cas no 1804889-89-1 (5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine)
5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine
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- Inchi: 1S/C7H5BrF2IN/c1-3-4(8)2-12-6(5(3)11)7(9)10/h2,7H,1H3
- InChI Key: LHGCYQKCUZXQAB-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC=C(C=1C)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059386-1g |
5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine |
1804889-89-1 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine
Introduction to 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine (CAS No. 1804889-89-1) and Its Emerging Applications in Chemical Biology
5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine, identified by its unique Chemical Abstracts Service (CAS) number 1804889-89-1, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities. The structural features of 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine, including the presence of bromine, difluoromethyl, and iodine substituents, make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a difluoromethyl group at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position. These substituents not only enhance the electronic properties of the molecule but also provide multiple sites for further functionalization, enabling the synthesis of a diverse array of derivatives. Such structural diversity is crucial for optimizing pharmacological properties such as potency, selectivity, and bioavailability.
In recent years, 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine has been extensively explored in the development of small-molecule inhibitors targeting various biological pathways. One particularly promising area of research is its application in oncology. The halogenated pyridine scaffold has shown remarkable potential in disrupting key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can inhibit tyrosine kinases, which are often overexpressed in tumor cells and contribute to uncontrolled cell growth.
Moreover, the difluoromethyl group in 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine is known to enhance metabolic stability and binding affinity, making it an ideal moiety for drug design. This feature has been leveraged in the development of next-generation kinase inhibitors that exhibit improved pharmacokinetic profiles compared to their predecessors. The bromine and iodine substituents further contribute to the compound's reactivity, allowing for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are essential for constructing complex molecular architectures.
Recent advances in computational chemistry have also facilitated the rational design of novel derivatives of 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine. Machine learning models have been trained on large datasets of bioactive compounds to predict optimal substitution patterns that maximize biological activity. These computational approaches have led to the identification of several potent inhibitors with promising preclinical results. For example, a recent study reported the discovery of a derivative that selectively inhibits mutant forms of KRAS, an oncogene frequently implicated in pancreatic cancer.
The role of 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine in medicinal chemistry extends beyond oncology. Researchers have also explored its potential in antimicrobial and anti-inflammatory applications. The halogenated pyridine core has been shown to interact with bacterial enzymes and inhibit pathogenic growth. Additionally, derivatives of this compound have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways.
In conclusion, 5-Bromo-2-(difluoromethyl)-3-iodo-4-methylpyridine (CAS No. 1804889-89-1) represents a valuable building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity make it an ideal candidate for further exploration in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
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